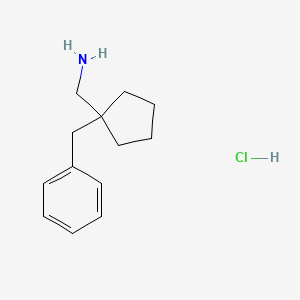
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride
Übersicht
Beschreibung
This compound is a derivative of pyridine and tetrahydropyridine, both of which are heterocyclic aromatic compounds containing nitrogen. Pyridine is a basic heterocyclic organic compound similar to benzene, and tetrahydropyridine is a saturated analog of pyridine .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of a pyridine derivative with a tetrahydropyridine derivative .Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring attached to a tetrahydropyridine ring. The 3-methyl group would be attached to the pyridine ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be similar to those of other pyridine and tetrahydropyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to those of other pyridine and tetrahydropyridine derivatives. It would likely be a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Research on pyrimidine derivatives, a class of compounds structurally related to pyridines, has revealed their potential in exhibiting in vitro anti-inflammatory activity . For instance, substituted tetrahydropyrimidine derivatives were synthesized and evaluated for their anti-inflammatory properties, showing potent activity. These findings suggest the potential for designing novel anti-inflammatory agents based on similar chemical structures (Gondkar, Deshmukh, & Chaudhari, 2013).
Neurodegenerative Disease Research
Pyridine derivatives have been implicated in the research of neurodegenerative diseases such as Parkinson's disease. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin structurally related to the compound , has been used extensively to model Parkinson's disease in primates, offering insights into the disease's pathogenesis and potential therapeutic interventions (Langston, Langston, & Irwin, 1984).
Medicinal Chemistry and Drug Design
Pyridine and its derivatives play a critical role in medicinal chemistry, serving as the backbone for various drugs with antifungal, antibacterial, antioxidant, and anticancer activities. The versatility of pyridine as a scaffold in drug design underscores its importance in developing new therapeutic agents (Abu-Taweel et al., 2022).
Synthesis and Catalysis
In organic synthesis, pyridine N-oxides, derivatives of pyridine, demonstrate significant utility as intermediates in the synthesis of various organic compounds. They play a vital role in catalysis, showcasing the chemical versatility and importance of pyridine-based molecules in advancing synthetic methodologies (Li et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride plays a vital role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. The interaction between this compound and MAO-B leads to the inhibition of the enzyme’s activity, affecting the levels of neurotransmitters in the brain . Additionally, this compound interacts with other biomolecules, such as dopamine transporters, influencing their function and impacting neurotransmitter levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause oxidative stress in dopaminergic neurons, leading to mitochondrial dysfunction and cell death . This oxidative stress results from the compound’s ability to generate free radicals, which damage cellular components and disrupt normal cellular functions . Furthermore, this compound affects gene expression by altering the transcription of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to MAO-B, inhibiting its activity and leading to an accumulation of neurotransmitters such as dopamine . The inhibition of MAO-B by this compound is a critical step in its mechanism of action, as it prevents the breakdown of neurotransmitters and enhances their availability in the brain . Additionally, this compound interacts with dopamine transporters, further influencing neurotransmitter levels and affecting neuronal signaling . These interactions result in changes in gene expression, particularly in genes involved in oxidative stress response and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained oxidative stress and mitochondrial dysfunction in cells, resulting in chronic cellular damage and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce mild neurotoxic effects, while higher doses result in severe neurotoxicity and cell death . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and behavior in animal models . Additionally, high doses of this compound have been associated with toxic effects, including severe oxidative stress, mitochondrial dysfunction, and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-B, influencing the metabolism of neurotransmitters . The compound’s metabolism leads to the production of reactive oxygen species (ROS), which contribute to oxidative stress and cellular damage . Additionally, the compound affects metabolic flux and metabolite levels, altering the balance of neurotransmitters and other biomolecules in the brain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported across cell membranes by specific transporters, such as dopamine transporters, which facilitate its entry into neurons . Once inside the cells, the compound accumulates in specific regions, such as the mitochondria, where it exerts its effects on cellular function . The distribution of this compound within tissues is influenced by its interactions with binding proteins and transporters .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the mitochondria, where it affects mitochondrial function and induces oxidative stress . The targeting of this compound to the mitochondria is facilitated by specific targeting signals and post-translational modifications . These modifications direct the compound to the mitochondria, where it interacts with mitochondrial enzymes and proteins, leading to changes in cellular function and metabolism .
Eigenschaften
IUPAC Name |
3-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.2ClH/c1-9-8-13-7-4-11(9)10-2-5-12-6-3-10;;/h2,4,7-8,12H,3,5-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQLZJFHPJKMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C2=CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



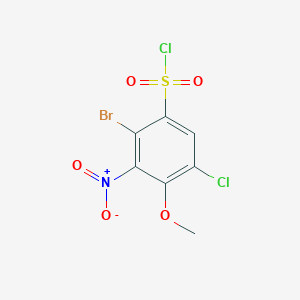
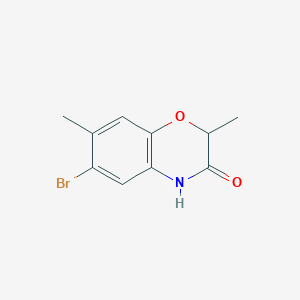



![1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride](/img/structure/B1377336.png)

![1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1377338.png)
![Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate](/img/structure/B1377340.png)

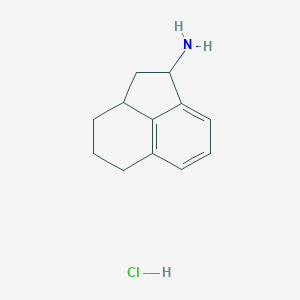
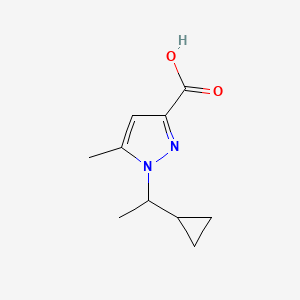
![Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride](/img/structure/B1377345.png)
